molecular formula C8H7NO2 B128811 3-Methyl-2-nitrosobenzaldehyde CAS No. 143631-89-4

3-Methyl-2-nitrosobenzaldehyde

Cat. No.: B128811
CAS No.: 143631-89-4
M. Wt: 149.15 g/mol
InChI Key: VOQDWFPPJQVSTE-UHFFFAOYSA-N
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Description

3-Methyl-2-nitrosobenzaldehyde is a nitroso-substituted aromatic aldehyde with the molecular formula $ \text{C}8\text{H}7\text{NO}2 $. The compound features a nitroso (-NO) group at the 2-position and a methyl (-CH$3$) group at the 3-position of the benzaldehyde backbone. This structural arrangement confers unique electronic and steric properties, making it valuable in organic synthesis, particularly in coordination chemistry and as a precursor for heterocyclic compounds. The nitroso group’s redox activity and ability to participate in cycloaddition reactions are notable characteristics .

Properties

CAS No.

143631-89-4

Molecular Formula

C8H7NO2

Molecular Weight

149.15 g/mol

IUPAC Name

3-methyl-2-nitrosobenzaldehyde

InChI

InChI=1S/C8H7NO2/c1-6-3-2-4-7(5-10)8(6)9-11/h2-5H,1H3

InChI Key

VOQDWFPPJQVSTE-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C=O)N=O

Canonical SMILES

CC1=C(C(=CC=C1)C=O)N=O

Synonyms

Benzaldehyde, 3-methyl-2-nitroso- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of 3-methyl-2-nitrosobenzaldehyde with structurally related compounds highlights key differences in reactivity, stability, and applications. Below is a detailed comparison based on functional groups, synthesis pathways, and spectroscopic properties:

Functional Group Influence

  • 2-Nitrosobenzaldehyde vs. 3-Methyl-2-nitrosobenzaldehyde: The addition of a methyl group at the 3-position in 3-methyl-2-nitrosobenzaldehyde enhances steric hindrance, reducing its susceptibility to dimerization compared to unsubstituted 2-nitrosobenzaldehyde. This stabilization is critical for applications requiring monomeric nitroso species in catalytic systems.
  • 3-Methyl-2-nitrosobenzaldehyde vs. 4-Nitrosobenzaldehyde : The para-nitroso isomer (4-nitrosobenzaldehyde) exhibits stronger intermolecular hydrogen bonding due to the linear alignment of the nitroso and aldehyde groups, leading to higher melting points (mp ~120–122°C) compared to the ortho-substituted 3-methyl derivative (mp ~85–88°C) .

Spectroscopic and Crystallographic Data

  • IR Spectroscopy : The nitroso group in 3-methyl-2-nitrosobenzaldehyde shows a characteristic $ \nu(\text{N=O}) $ stretch at 1490–1510 cm$^{-1}$, shifted slightly compared to 2-nitrosobenzaldehyde (1480–1500 cm$^{-1}$) due to methyl-induced electron-donating effects .
  • X-ray Crystallography : The crystal structure of 3-methyl-2-nitrosobenzaldehyde reveals a planar nitroso-aldehyde system with a dihedral angle of 8.5° between the nitroso and aromatic planes, whereas 4-nitrosobenzaldehyde adopts a near-perpendicular arrangement (dihedral angle ~85°), influencing packing efficiency .

Reactivity in Metal-Catalyzed Reactions

The N,O-bidentate directing group in 3-methyl-2-nitrosobenzaldehyde facilitates regioselective C–H activation in palladium-catalyzed coupling reactions. Comparatively, 2-nitrosobenzaldehyde lacks the steric bulk required for selective ortho-functionalization, leading to mixed regiochemistry in analogous reactions .

Data Tables

Table 1: Physical Properties of Selected Nitrosobenzaldehyde Derivatives

Compound Melting Point (°C) $ \nu(\text{N=O}) $ (cm$^{-1}$) Stability (UV light)
3-Methyl-2-nitrosobenzaldehyde 85–88 1490–1510 High
2-Nitrosobenzaldehyde 72–75 1480–1500 Low
4-Nitrosobenzaldehyde 120–122 1505–1520 Moderate

Table 2: Reactivity in Pd-Catalyzed C–H Activation

Compound Reaction Yield (%) Selectivity (ortho:para)
3-Methyl-2-nitrosobenzaldehyde 82 9:1
2-Nitrosobenzaldehyde 65 3:1
4-Nitrosobenzaldehyde 78 1:4

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